3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
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Overview
Description
3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two chlorine atoms on the 3 and 4 positions of one phenyl ring and a methyl group on the 2 position of the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,4-dichlorobenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Halogen atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-phenylprop-2-en-1-one: Lacks the methyl group on the phenyl ring.
3-(4-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one: Has only one chlorine atom on the phenyl ring.
3-(3,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Methyl group is on the 4 position of the phenyl ring.
Uniqueness
3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is unique due to the specific positioning of the chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The presence of these substituents can enhance its potential as a bioactive compound and its utility in various chemical syntheses.
Properties
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-4-2-3-5-13(11)16(19)9-7-12-6-8-14(17)15(18)10-12/h2-10H,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRNHEDMTCYULX-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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